

Application Notes for NU9056: A Selective KAT5 (Tip60) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a comprehensive overview of **NU9056**, a potent and selective inhibitor of the histone acetyltransferase (HAT) KAT5, also known as Tip60. This document is intended for researchers, scientists, and drug development professionals interested in utilizing **NU9056** for in vitro studies.

Introduction

NU9056 is a small molecule inhibitor that demonstrates high selectivity for KAT5 (Tip60) over other HATs such as p300, pCAF, and GCN5.[1][2] Histone acetyltransferases are crucial enzymes in the regulation of chromatin structure and gene expression, catalyzing the transfer of acetyl groups to lysine residues on histone tails.[1][3][4] The dysregulation of HAT activity is implicated in various diseases, including cancer. **NU9056** has been shown to inhibit protein acetylation in prostate cancer cell lines, block the DNA damage response, and induce apoptosis, making it a valuable tool for studying the biological roles of KAT5 and as a potential therapeutic agent.[5][6][7]

Data Presentation Inhibitory Activity of NU9056 against various Histone Acetyltransferases



HAT Enzyme	IC50 Value (μM)	Selectivity vs. KAT5
KAT5 (Tip60)	< 2	-
p300	60	>30-fold
pCAF	36	>18-fold
GCN5	>100	>50-fold

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of **NU9056** against a panel of histone acetyltransferases. Data compiled from multiple sources.

Cellular Effects of NU9056 in Prostate Cancer Cell Lines

Cell Line	Effect	Concentration (µM)
LNCaP	Inhibition of H4K16, H3K14, and H4K8 acetylation	2.5 - 40
LNCaP	Induction of Caspase 3 and 9 activation (apoptosis)	17 - 36
LNCaP, PC3, CWR22rv1	Inhibition of cell proliferation (GI50)	7.5 - 27

Table 2: Summary of the observed cellular effects of **NU9056** in various prostate cancer cell lines.[1][2][5][8]

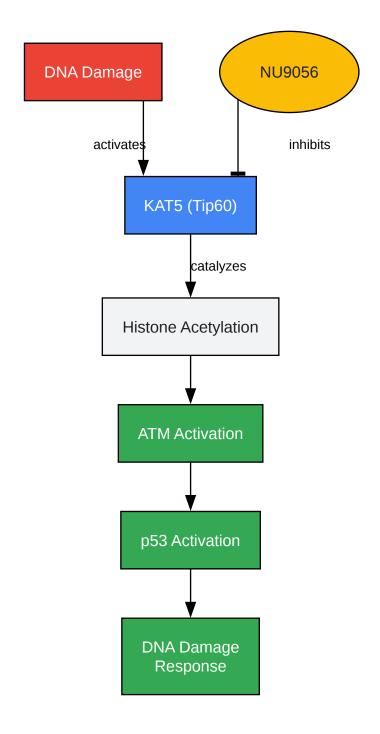
Signaling Pathways

NU9056, through its inhibition of KAT5 (Tip60), impacts several critical cellular signaling pathways.

DNA Damage Response Pathway

KAT5 plays a pivotal role in the DNA damage response (DDR). Upon DNA damage, KAT5 is activated, leading to the acetylation of histones and the subsequent activation of ATM (Ataxia Telangiectasia Mutated) and p53.[3][5][7] **NU9056** can inhibit this pathway by preventing KAT5-mediated acetylation events.





Click to download full resolution via product page

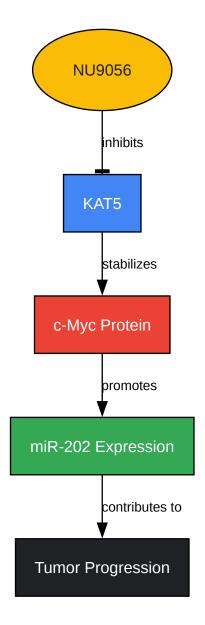
NU9056 inhibits the KAT5-mediated DNA damage response pathway.

c-Myc/miR-202 Pathway in Anaplastic Thyroid Carcinoma

In anaplastic thyroid carcinoma, **NU9056** has been shown to suppress tumor progression by targeting KAT5, which leads to a reduction in the half-life of the c-Myc protein.[9] This, in turn,



downregulates the expression of miR-202, a microRNA implicated in cancer cell progression.[9]



Click to download full resolution via product page

NU9056 inhibits tumor progression via the KAT5/c-Myc/miR-202 axis.

Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay using NU9056

This protocol describes a radioactive filter-binding assay to measure the in vitro inhibitory activity of **NU9056** on KAT5 (Tip60). The assay quantifies the incorporation of radiolabeled



acetyl groups from [3H]-Acetyl-CoA into a histone substrate.

Materials:

- Recombinant human KAT5 (Tip60) enzyme
- Histone H3 or H4 peptide substrate
- [3H]-Acetyl-CoA
- NU9056 (dissolved in DMSO)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
- 10% Trichloroacetic acid (TCA)
- Scintillation fluid
- Filter paper (e.g., Whatman P81)
- 96-well microplate
- Scintillation counter

Procedure:

- Prepare Reagents:
 - Prepare a working solution of recombinant KAT5 in HAT assay buffer. The final concentration should be optimized to ensure the reaction is in the linear range.
 - Prepare a working solution of the histone substrate in HAT assay buffer.
 - Prepare a working solution of [3H]-Acetyl-CoA.
 - Prepare serial dilutions of NU9056 in DMSO. Further dilute in HAT assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.



- Assay Setup:
 - In a 96-well microplate, add the following components in order:
 - HAT assay buffer
 - NU9056 solution (or DMSO for control)
 - Recombinant KAT5 enzyme
 - Histone substrate
 - Pre-incubate the plate at 30°C for 10 minutes.
- Initiate Reaction:
 - Start the reaction by adding [3H]-Acetyl-CoA to each well.
 - Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized based on enzyme activity.
- Stop Reaction and Precipitate:
 - Stop the reaction by adding cold 10% TCA.
 - Incubate the plate on ice for 15 minutes to allow the precipitation of acetylated histones.
- Filter and Wash:
 - Spot the reaction mixture onto the filter paper.
 - Wash the filter paper multiple times with 10% TCA to remove unincorporated [3H]-Acetyl-CoA.
 - Perform a final wash with ethanol.
- Quantify:
 - Allow the filter paper to dry completely.



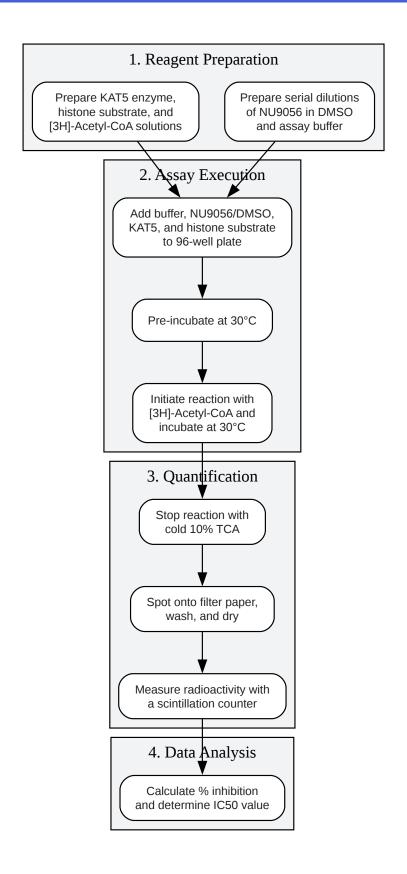
• Place the filter spots into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

• Data Analysis:

- Calculate the percentage of HAT activity inhibition for each NU9056 concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the NU9056 concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram





Click to download full resolution via product page

Workflow for the in vitro HAT assay with NU9056.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]
- 8. apexbt.com [apexbt.com]
- 9. KAT5 Inhibitor NU9056 Suppresses Anaplastic Thyroid Carcinoma Progression through c-Myc/miR-202 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes for NU9056: A Selective KAT5 (Tip60) Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604790#nu9056-in-vitro-histone-acetyltransferase-hat-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com